2,4-Dibromopyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCJGPRIRDRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562005 | |
| Record name | 2,4-Dibromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129611-31-0 | |
| Record name | 2,4-Dibromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation of 2,4 Dibromopyridin 3 Ol
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds on the 2,4-dibromopyridin-3-ol scaffold. The inherent electronic differences between the C2 and C4 positions, influenced by the nitrogen atom and the hydroxyl group, often dictate the regioselectivity of these reactions.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are extensively used to mediate the coupling of this compound with various organic partners. The choice of catalyst, ligands, base, and reaction conditions can be tailored to favor substitution at a specific bromine-bearing carbon.
The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds between this compound and organoboron reagents, such as boronic acids and their esters. researchgate.netnih.gov A key aspect of this reaction is the regioselectivity, with many standard palladium catalysts favoring substitution at the more electrophilic C2 position. researchgate.net However, the selectivity can be influenced and even reversed by the choice of catalyst and ligands. nih.govresearcher.life
For instance, the use of C3-symmetric tripalladium clusters as catalysts has been shown to afford high C2-regioselectivity in the reaction of 2,4-dibromopyridine (B189624) derivatives with phenylboronic acids or their pinacol (B44631) esters, achieving C2:C4 ratios of up to 98:1. nih.govresearcher.life This contrasts with ligand-free conditions using Pd(OAc)₂, where a mixture of isomers is often obtained. nih.govresearcher.life The reaction of 2,4-dibromopyridine with various alkenyl and aryl boronic acids under palladium catalysis, such as with Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄, has been shown to regioselectively yield 4-bromo-2-substituted pyridines. researchgate.net The preparation of 2- or 3-arylsubstituted pyridine (B92270) derivatives is significant for the synthesis of natural products and pharmaceuticals. researchgate.net
The choice of solvent and base is also critical. For example, an effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) was achieved using alcoholic solvent mixtures, which demonstrated greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Catalyst System | Organoboron Reagent | Product(s) | Key Findings |
| C₃-symmetric tripalladium clusters | Phenylboronic acids/pinacol esters | C2-substituted pyridines | High C2-regioselectivity (up to 98:1 C2:C4). nih.govresearcher.life |
| Pd(OAc)₂ (ligand-free) | Phenylboronic acids | Mixture of C2 and C4 isomers | Lower regioselectivity compared to cluster catalysts. nih.govresearcher.life |
| Pd(PPh₃)₄/TlOH | Alkenyl/aryl boronic acids | 4-Bromo-2-substituted pyridines | Good yields and regioselectivity for C2 substitution. researchgate.net |
| Pd₂dba₃/PCy₃/K₃PO₄ | Alkenyl/aryl boronic acids | 4-Bromo-2-substituted pyridines | Effective for C2-selective coupling at room temperature. researchgate.net |
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, a reaction catalyzed by palladium and a copper(I) co-catalyst. scirp.orgwikipedia.org This reaction is a fundamental method for synthesizing alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry and materials science. scirp.org The reaction is typically carried out under mild conditions and can tolerate a variety of functional groups. wikipedia.org
The regioselectivity of the Sonogashira coupling on dihalogenated pyridines is influenced by the relative reactivity of the carbon-halogen bonds. libretexts.org Generally, the C-Br bond at the more electrophilic position will react preferentially. libretexts.org In the case of this compound, the C2 position is often the more reactive site for coupling. Research has shown that C3-symmetric tripalladium clusters can also achieve C2-selectivity in Sonogashira reactions of 2,4-dibromopyridine. nih.govresearcher.life
The reaction conditions, including the choice of palladium catalyst, copper co-catalyst, base, and solvent, are crucial for achieving high yields and selectivity. scirp.orgorganic-chemistry.org For example, a system using Pd(CF₃COO)₂, PPh₃, and CuI in DMF with Et₃N as the base has been used effectively for the coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org
Table 2: Key Aspects of Sonogashira Coupling
| Feature | Description |
| Reaction Type | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org |
| Catalysts | Typically a palladium(0) catalyst and a copper(I) co-catalyst. wikipedia.org |
| Regioselectivity | Influenced by the electronic properties of the dihalogenated pyridine, often favoring the more electrophilic position. libretexts.org |
| Applications | Synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials. wikipedia.org |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and is known for its high functional group tolerance. acs.org For this compound, Negishi coupling offers a pathway to introduce a variety of alkyl and aryl substituents.
Similar to other palladium-catalyzed cross-coupling reactions, the regioselectivity of the Negishi coupling on this compound is an important consideration. Studies on 2,4-dibromopyridine have shown that C2-selectivity can be achieved using specific catalyst systems, such as C3-symmetric tripalladium clusters. nih.govresearcher.life The choice of palladium or nickel catalyst and the associated ligands can significantly influence the outcome of the reaction. wikipedia.org For instance, the use of Pd₂(dba)₃ and X-Phos as a ligand system has been reported for the mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org
Organozinc reagents are generally prepared from the corresponding organic halides. units.it The reactivity order of halides in the Negishi coupling is typically I > Br > Cl. orgsyn.org
Table 3: General Features of Negishi Coupling
| Feature | Description |
| Reaction Type | Cross-coupling of an organozinc reagent with an organic halide or triflate. wikipedia.org |
| Catalysts | Typically palladium or nickel complexes. wikipedia.org |
| Organometallic Reagent | Organozinc compounds (R-ZnX or R₂Zn). acs.org |
| Scope | Couples sp³, sp², and sp hybridized carbon atoms. wikipedia.org |
The Kumada coupling reaction utilizes a Grignard reagent (an organomagnesium halide) and an organic halide to form a new carbon-carbon bond, with catalysis by nickel or palladium complexes. wikipedia.org This was one of the first cross-coupling methods to be developed. wikipedia.org
In the context of this compound, the Kumada coupling provides a means to introduce alkyl, vinyl, or aryl groups. The regioselectivity of the Kumada coupling on dihalopyridines can be controlled. Research has demonstrated that C3-symmetric tripalladium clusters can direct the reaction to the C2 position of 2,4-dibromopyridine. nih.govresearcher.life The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org
Table 4: Overview of Kumada Coupling
| Feature | Description |
| Reaction Type | Cross-coupling of a Grignard reagent with an organic halide. wikipedia.org |
| Catalysts | Nickel or palladium complexes. wikipedia.org |
| Organometallic Reagent | Grignard reagent (R-MgX). wikipedia.org |
| Applications | Synthesis of complex organic molecules, including pharmaceuticals like aliskiren. wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgnumberanalytics.com This reaction is a cornerstone of modern organic synthesis, providing a versatile route to aryl amines. numberanalytics.com For this compound, this reaction allows for the introduction of amino groups, which are prevalent in many biologically active compounds.
The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is critical for the efficiency and scope of the reaction. The regioselectivity of the Buchwald-Hartwig amination on dihalopyridines can be controlled to favor substitution at a specific position. For instance, palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines has been achieved using RuPhos- and BrettPhos-based precatalysts. nih.gov
Table 5: Key Components of Buchwald-Hartwig Amination
| Component | Role |
| Aryl Halide | Electrophilic partner (e.g., this compound). numberanalytics.com |
| Amine | Nucleophilic partner (primary or secondary amines). organic-chemistry.org |
| Palladium Catalyst | Typically a Pd(0) or Pd(II) source. numberanalytics.com |
| Ligand | Modulates catalyst activity and selectivity (e.g., bulky phosphines). organic-chemistry.org |
| Base | Required for the reaction, often a strong, non-nucleophilic base like sodium tert-butoxide. tcichemicals.com |
Site-Selectivity in Cross-Coupling Reactions of Dibromopyridinols
The selective functionalization of dihalogenated pyridines is a significant challenge in synthetic chemistry, as minor changes in reaction conditions can lead to different regioisomeric products. The reactivity of the two bromine atoms in this compound is distinct, and controlling which position reacts is crucial for its use as a synthetic building block.
Analysis of Conventional C2-Selectivity in Dihalopyridines
In palladium-catalyzed cross-coupling reactions of dihalopyridines, there is a well-established preference for reaction at the C2-position (alpha to the nitrogen atom). digitellinc.comnih.gov This conventional C2-selectivity is attributed to the inherent electronic properties of the pyridine ring. nih.gov The electronegative nitrogen atom inductively withdraws electron density, making the adjacent C2 and C6 positions more electrophilic. escholarship.org Consequently, these positions are more susceptible to oxidative addition by a Pd(0) catalyst. escholarship.orgnih.gov
Furthermore, computational studies on various dichloropyridines have shown that the C2-halogen bond often has the lowest bond dissociation energy (BDE), which facilitates its cleavage during the oxidative addition step. nih.gov This lower BDE is rationalized by a stabilizing interaction between the nitrogen lone pair and the resulting radical orbital on the C2 carbon upon homolysis. escholarship.org Therefore, for many dihalopyridines, including the parent 2,4-dibromopyridine, cross-coupling reactions catalyzed by standard mononuclear palladium complexes typically yield the C2-substituted product as the major isomer. whiterose.ac.ukresearchgate.net
Strategies for Atypical C4-Selectivity Induction
Despite the intrinsic preference for C2-functionalization, several strategies have been developed to achieve "atypical" selectivity and favor reaction at the C4-position. These methods involve carefully tuning the catalytic system to override the inherent electronic bias of the substrate. digitellinc.comnih.gov
One effective strategy is the manipulation of catalyst speciation from mononuclear palladium to multinuclear palladium clusters or nanoparticles. whiterose.ac.ukresearchgate.netresearchgate.net It has been demonstrated that by altering the palladium-to-ligand ratio or using specific preformed palladium clusters, the site-selectivity of Suzuki and Kumada couplings of 2,4-dibromopyridine can be inverted from C2 to C4. nih.govrsc.org For instance, using a low ratio of triphenylphosphine (B44618) (PPh₃) to a palladium(II) acetate (B1210297) precursor promotes the formation of these C4-selective multinuclear species. nih.gov
Another successful approach involves the use of specific ligands that sterically or electronically favor the C4 position. Very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines with high selectivity. nih.govresearchgate.net Similarly, employing ligand-free conditions, often referred to as "Jeffery" conditions, can dramatically enhance C4-selectivity in Suzuki couplings, likely through the in-situ formation of palladium nanoparticles. nih.govnsf.gov
Influence of Ligands and Catalyst Speciation on Regiochemical Outcome
The regiochemical outcome of cross-coupling reactions on 2,4-dihalopyridines is profoundly influenced by the choice of ligand and the resulting palladium catalyst speciation. whiterose.ac.uknih.gov The interplay between the palladium precursor, the ligand, and their ratio determines whether the active catalyst is a mononuclear or multinuclear species, which in turn dictates the site of reaction. nih.gov
Mononuclear Pd(0) species, typically formed when using a sufficient excess of a ligand like triphenylphosphine (e.g., PPh₃:Pd ratio ≥ 3:1), generally favor oxidative addition at the electronically preferred C2 position. nih.gov In contrast, multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, have been shown to switch the arylation site-selectivity from C2 to C4. whiterose.ac.ukresearchgate.net These species can be generated by using low ligand-to-palladium ratios (e.g., PPh₃:Pd ≤ 2.5:1) or by employing preformed cluster precatalysts like [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl. nih.govrsc.org
The structure of the ligand itself is also a critical determinant. Bulky N-heterocyclic carbene (NHC) ligands can invert the typical selectivity, promoting reaction at the C4 position even at room temperature. nih.govnih.gov It is hypothesized that these sterically demanding ligands may block access to the C2 position, thereby directing the catalyst to the more accessible C4-halide. nih.gov The choice of organometallic reagent (e.g., organoboron vs. organozinc) can also play a role, although the catalyst system is generally the dominant controlling factor. researchgate.netresearchgate.net
The following table summarizes the effect of different catalytic systems on the site-selectivity of the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine.
| Catalyst System (Precursor/Ligand) | Key Condition/Ratio | Major Product | Selectivity (C4:C2) | Source(s) |
| Pd(OAc)₂ / PPh₃ | Ratio > 2.5:1 | C2-Coupled | Low (C2-selective) | nih.gov |
| Pd(OAc)₂ / PPh₃ | Ratio ≤ 2.5:1 | C4-Coupled | Up to 10:1 | nih.govnsf.gov |
| [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl | Preformed Cluster | C4-Coupled | ~13:1 | nih.gov |
| Pd/IPr | Sterically Hindered NHC | C4-Coupled | ~10:1 (for dichloropyridine) | nih.govnsf.gov |
| PdCl₂ / NBu₄Br | Ligand-Free (Jeffery) | C4-Coupled | >99:1 (for dichloropyridine) | nih.gov |
| Pd/CeO₂ | Single-Atom Catalyst | C4-Coupled | High (Preferential) | researchgate.net |
Substituent Effects on C-Br Bond Reactivity and Selectivity
Substituents on the pyridine ring can exert significant electronic and steric effects that modulate the reactivity and selectivity of the C-Br bonds. nih.govnumberanalytics.com In the case of this compound, the hydroxyl (-OH) group at the C3 position is a key modulator. The -OH group is electron-donating through resonance and weakly electron-withdrawing through induction. Its presence increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions relative to itself.
This electronic donation from the hydroxyl group can influence the relative electrophilicity of the C2 and C4 carbons, potentially altering the inherent bias for C2-coupling. The precise impact depends on the complex balance of inductive versus resonance effects and how they affect the transition state energies for oxidative addition at each site. nih.gov Studies on other 3-substituted 2,4-dichloropyridines have demonstrated that the nature of the C3 substituent can indeed control the regioselectivity of cross-coupling reactions. nih.gov
Additionally, the electronic properties of the coupling partner can also be a factor, although some studies have found that varying the electronic nature of substituents on the arylboronic acid in Suzuki-Miyaura reactions has a minimal effect on the regiochemical outcome, suggesting that selectivity is primarily dictated by the catalyst system and the pyridine substrate itself. whiterose.ac.uk
Nucleophilic Aromatic Substitution (SNAr) Reactions
Principles of SNAr in Electron-Deficient Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for electron-deficient aromatic systems, such as pyridine and its derivatives. wikipedia.orgnumberanalytics.com Unlike electron-rich rings like benzene, the pyridine ring is inherently "electron-deficient" due to the presence of the electronegative nitrogen atom, which makes it susceptible to attack by nucleophiles. pearson.comnih.govpearson.com
The key principles governing SNAr reactions in pyridine systems are:
Ring Activation : The nitrogen atom activates the ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho (C2, C6) and para (C4) positions. escholarship.orgresearchgate.net This makes the carbons at these positions highly electrophilic.
Intermediate Stabilization : The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com For attack at the C2 or C4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom via resonance, which provides significant stabilization for the intermediate. numberanalytics.comyoutube.com Attack at the C3 or C5 positions does not allow for this stabilization, making these sites much less reactive in SNAr. youtube.com
Leaving Group : The reaction requires a good leaving group, typically a halide, at the position of attack. wikipedia.orgnumberanalytics.com In this compound, both bromine atoms are located at activated (C2 and C4) positions, making them potential sites for SNAr.
Substituent Effects : The presence of additional electron-withdrawing groups on the ring can further enhance the rate of SNAr by stabilizing the Meisenheimer complex. wikipedia.org Conversely, electron-donating groups can decrease reactivity. The C3-hydroxyl group in this compound, being a resonance donor, would be expected to slightly deactivate the ring towards SNAr compared to an unsubstituted 2,4-dibromopyridine.
Regioselective SNAr with Oxygen- and Nitrogen-Based Nucleophiles
The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups or halogens. In polyhalogenated pyridines, the positions of substitution are influenced by the electronic and steric environment of the carbon-halogen bonds. For 2,4-dihalopyridine systems, SNAr reactions generally favor substitution at the C4 position. This preference is attributed to the ability to delocalize the negative charge in the Meisenheimer intermediate onto the pyridine nitrogen, which is more effective from the C4 and C2 positions. stackexchange.com Between the C2 and C4 positions, the C4 position is often more reactive towards nucleophilic attack. stackexchange.comwuxiapptec.com This selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring. wuxiapptec.comresearchgate.net For instance, soft nucleophiles like thiolates readily undergo SNAr reactions at the para-position (C4) of halopyridines. researchgate.net
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful tool for the regioselective functionalization of polyhalogenated aromatic and heteroaromatic compounds. This method allows for the generation of organometallic intermediates that can be trapped with various electrophiles.
Regioselectivity in Bromine-Lithium and Bromine-Magnesium Exchange
The regioselectivity of bromine-lithium and bromine-magnesium exchange in dibromopyridines is highly dependent on the substitution pattern of the pyridine ring and the specific organometallic reagent used.
Bromine-Lithium Exchange: In the case of dibromo hydroxypyridines, bromine-lithium exchange using alkyllithium reagents like n-BuLi or s-BuLi can be highly regioselective. researchgate.net For instance, the lithiation of 3,5-dibromo-2-hydroxypyridines occurs selectively at the C-5 position. researchgate.net This regioselectivity is complementary to that observed for 3,5-dibromo-2-methoxypyridine, where lithiation occurs at the C-3 position. The directing effect of the hydroxyl group (as a pyridinolate anion) plays a crucial role in determining the site of metalation. researchgate.net The choice of the alkyllithium reagent can also be critical; for example, s-BuLi may provide better results for certain substrates compared to n-BuLi or the bulkier t-BuLi. researchgate.net In some instances, a double bromine-lithium exchange can occur, leading to the fully debrominated pyridine. researchgate.net
Bromine-Magnesium Exchange: Bromine-magnesium exchange reactions offer an alternative route to regioselectively generate Grignard reagents from polyhalogenated precursors. The use of reagents like i-PrMgCl·LiCl allows for highly regioselective Br/Mg exchange. For example, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative directs the Br/Mg exchange to the 3-position. nih.gov Bimetallic combinations such as sBu₂Mg·2LiOR have also been shown to facilitate efficient and regioselective Br/Mg exchanges on various dibromo-heteroarenes. nih.govresearchgate.net The addition of Lewis donors like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) can further tune the regioselectivity of the exchange on dibromopyridines. nih.govresearchgate.net
| Reagent System | Substrate Example | Position of Exchange | Reference |
| n-BuLi | 3,5-dibromo-2-hydroxypyridine | C-5 | researchgate.net |
| i-PrMgCl·LiCl | 3,5-dibromo-2-tosyloxypyridine | C-3 | nih.gov |
| sBu₂Mg·2LiOR | 2,5-dibromopyridine | C-2 (without PMDTA) | nih.govresearchgate.net |
| sBu₂Mg·2LiOR/PMDTA | 2,5-dibromopyridine | C-5 | nih.govresearchgate.net |
Generation and Reactivity of Organometallic Intermediates
The organometallic intermediates generated from halogen-metal exchange reactions are highly reactive nucleophiles. researchgate.netuniba.itua.es These intermediates, including organolithium and organomagnesium compounds, can react with a wide array of electrophiles to introduce new functional groups. researchgate.netua.es The thermal sensitivity of these intermediates often necessitates low-temperature conditions for their generation and subsequent reactions. uniba.itorganic-chemistry.org
The synthetic utility of these intermediates is well-established. For example, aryllithium species generated from bromine-lithium exchange can be trapped with electrophiles like water, iodine, or dimethylformamide. researchgate.netresearchgate.net Similarly, the pyridylmagnesium reagents formed via bromine-magnesium exchange react efficiently with various electrophiles such as allyl bromides, ketones, aldehydes, and Weinreb amides, leading to functionalized bromopyridines in good yields. nih.govnih.govresearchgate.net Continuous flow microreactor technology has emerged as a valuable tool for the generation and in-situ reaction of these highly reactive and often unstable organometallic intermediates, allowing for better control over reaction conditions and improved safety. researchgate.netuniba.it
Other Electrophilic and Nucleophilic Functional Group Transformations
Oxidation and Reduction Pathways of the Pyridinol Moiety
The pyridinol (hydroxypyridine) moiety in this compound can undergo both oxidation and reduction, although specific studies on this particular compound are limited. Generally, the hydroxyl group of a pyridinol can be oxidized to the corresponding ketone or aldehyde. smolecule.com The pyridine nitrogen can also be oxidized to an N-oxide using reagents like peroxy acids. researchgate.net
Reduction of the pyridine ring is also a possible transformation. Catalytic hydrogenation can be used to reduce the pyridine ring, although the conditions required can also lead to the reduction of other functional groups. google.com The reduction of N-acylpyridinium salts, generated from pyridines, with reducing agents like sodium borohydride (B1222165) can lead to the formation of dihydropyridines. clockss.org However, the stability of these dihydropyridines can be an issue unless they are appropriately substituted. clockss.org
| Transformation | Reagent Example | Product Type |
| Hydroxyl Group Oxidation | Potassium Permanganate | Ketone/Aldehyde |
| Pyridine N-Oxidation | Peroxytrifluoroacetic Acid | Pyridine-N-oxide |
| Pyridine Ring Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperidine derivative |
| Pyridinium Salt Reduction | Sodium Borohydride | Dihydropyridine |
Mechanistic Studies of 2,4 Dibromopyridin 3 Ol Transformations
Mechanistic Elucidation of Transition Metal-Catalyzed Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For dihalogenated substrates such as 2,4-dibromopyridine (B189624), a close analog of 2,4-dibromopyridin-3-ol, the site-selectivity of these reactions is a key challenge. whiterose.ac.uknih.gov The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. chemrxiv.org
Detailed Analysis of Oxidative Addition Steps
Oxidative addition is the initial step where the metal catalyst inserts into the carbon-halogen bond. libretexts.org This step increases the oxidation state and coordination number of the metal center. umb.edu The mechanism of oxidative addition can vary, with possibilities including concerted, SN2-type, and radical pathways. uleth.cacsbsju.edu For aryl halides, the reaction mechanism is influenced by factors such as the nature of the metal, its ligands, and the polarity of the substrate. uleth.ca In the case of 2-halopyridines, a more polar nucleophilic displacement mechanism is often favored. researchgate.net
Computational studies and kinetic models are instrumental in predicting the reactivity and selectivity of oxidative addition. researchgate.net For instance, the choice of phosphine (B1218219) ligands on a palladium catalyst can significantly influence the reaction. Monophosphine ligands can lead to different outcomes compared to bisphosphine ligands, which can enforce a specific geometry that facilitates subsequent steps. acs.org The coordination number of the palladium(0) species, whether 12-electron or 14-electron, can also dictate the favored mechanism and resulting site selectivity due to differences in HOMO symmetries. researchgate.net This can lead to atypical oxidative addition at the C4 position, distal to the nitrogen atom. researchgate.net
Characterization of Transmetalation Intermediates
Recent studies using low-temperature rapid injection NMR spectroscopy have successfully identified and characterized pre-transmetalation intermediates in Suzuki-Miyaura reactions. nih.gov These intermediates feature a palladium-oxygen-boron linkage. nih.gov Both tricoordinate boronic acid complexes and tetracoordinate boronate complexes have been identified. nih.govresearchgate.net DFT calculations have been employed to understand the relative stability and reactivity of these intermediates, suggesting that the transmetalation can proceed through different pathways depending on the reaction conditions. researchgate.net For instance, in the Suzuki-Miyaura coupling of bromopyridines, a transient intermediate, [Pd{Ph-B(OH)3−}{C5H2RN}(PR3)2], has been identified through a combination of NMR and DFT studies. researchgate.net
Reductive Elimination Pathways
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are eliminated as the final product, regenerating the active catalyst. umb.eduumb.edu This step involves a decrease in the formal oxidation state of the metal. umb.edu For reductive elimination to occur, the groups to be coupled generally need to be in a cis orientation on the metal center. acs.org
The mechanism is often considered the microscopic reverse of oxidative addition and is believed to proceed through a concerted, nonpolar, three-center transition state. umb.edu The rate of reductive elimination can be influenced by the nature of the ligands and the geometry of the complex. acs.org For example, bidentate phosphine ligands with a large bite angle can promote reductive elimination by forcing the coupling partners into a cis geometry. acs.org In some cases, particularly with higher oxidation state metals like Au(III), reductive elimination can also proceed through nucleophilic attack on a metal-bound carbon. researchgate.net
Role of Catalyst Speciation and Ligand Effects in Selectivity
The selectivity of cross-coupling reactions on dihalogenated pyridines is highly dependent on the nature of the catalyst and ligands. whiterose.ac.uknih.gov In the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, mononuclear palladium catalysts typically favor C2-arylation. whiterose.ac.uknih.gov However, a fascinating switch in selectivity to C4-arylation has been observed with the use of multinuclear palladium species, such as Pd₃-type clusters and nanoparticles. whiterose.ac.uknih.govrsc.org
The Pd/ligand ratio is a critical factor in determining the catalyst speciation and, consequently, the site-selectivity. whiterose.ac.uknih.gov For example, with the ligand PPh₃, a Pd(OAc)₂/PPh₃ ratio of 1:1 or 1:1.5 shows the highest efficacy and C4-selectivity. whiterose.ac.uk The use of specific, well-defined multinuclear palladium clusters, like [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]X, also results in high C4 selectivity, highlighting the potential to program the reaction outcome by choosing the appropriate catalyst. rsc.org This shift in selectivity is a powerful tool for synthetic chemists, allowing access to different isomers from the same starting material. rsc.orgpreprints.org
Mechanistic Insights into Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. total-synthesis.commasterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, involving a key intermediate. total-synthesis.com
Investigation of Meisenheimer Complex Formation and Stability
The hallmark of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org This complex is formed by the attack of a nucleophile on an electron-deficient aromatic ring. wikipedia.orgpressbooks.pub The stability of the Meisenheimer complex is a critical factor in the reaction pathway. nih.gov
The presence of strong electron-withdrawing groups on the aromatic ring is essential for stabilizing the negative charge of the Meisenheimer complex. total-synthesis.commasterorganicchemistry.com The formation of this intermediate temporarily disrupts the aromaticity of the ring, with the carbon at the site of attack becoming sp³ hybridized. libretexts.org In some cases, particularly with specific ring systems and nucleophiles, these Meisenheimer complexes can be exceptionally stable and even isolated and characterized using various spectroscopic techniques. mdpi.com There is ongoing discussion about whether the reaction always proceeds through a stable intermediate or if it can occur via a concerted mechanism where the tetrahedral species is a transition state rather than an intermediate. nih.govresearchgate.net Kinetic studies are often employed to distinguish between these pathways. nih.govrsc.org
Role of Pyridyne Intermediates in Isomerization Pathways
The isomerization of halogenated pyridines can proceed through highly reactive pyridyne intermediates, particularly under basic conditions. amazonaws.comrsc.org For a molecule like this compound, the formation of a pyridyne is a plausible pathway for the migration of a halogen atom. Mechanistic studies on related 3-bromopyridines have shown that treatment with a strong base can lead to the formation of a 3,4-pyridyne intermediate. amazonaws.comnih.gov This process involves deprotonation at a position adjacent to a halogen, followed by the elimination of a halide.
In the case of this compound, the presence of the hydroxyl group acidifies the ring protons, though the deprotonation of the hydroxyl group itself is most likely to occur first. Following O-deprotonation, a sufficiently strong base could abstract a proton from either C-5 or C-6. Deprotonation at C-5, followed by elimination of the bromide at C-4, would generate a 4,5-pyridyne. The subsequent addition of a nucleophile or a bromide ion to this strained intermediate would result in a mixture of isomeric products. amazonaws.com
Experimental and computational studies on the base-catalyzed isomerization of 3-bromopyridines support a pathway involving 3,4-pyridyne intermediates. amazonaws.comrsc.org The observed product ratios in these reactions are consistent with the known selectivities of nucleophilic additions to the 3,4-pyridyne triple bond. amazonaws.com For instance, trapping experiments with furan (B31954) can yield cycloadducts, providing strong evidence for the existence of the pyridyne. amazonaws.com Similarly, conducting the reaction in the presence of potassium bromide can lead to the formation of both 3- and 4-bromopyridine (B75155) from a 3-iodopyridine (B74083) precursor, supporting the addition of bromide to the pyridyne intermediate. amazonaws.com While direct studies on this compound are less common, these findings on simpler bromopyridines provide a solid mechanistic framework for understanding its potential isomerization pathways. amazonaws.comwikipedia.org
| Starting Material | Conditions | Proposed Intermediate | Observed Outcome | Reference |
|---|---|---|---|---|
| 3-Bromopyridine | KOH, 18-crown-6, DMAc, 80 °C | 3,4-Pyridyne | Isomerization to 4-bromopyridine and subsequent SNAr reaction | amazonaws.comrsc.org |
| 1-Iodo-4-(trifluoromethyl)benzene | KOH, 18-crown-6, DMAc, 80 °C | 4-(Trifluoromethyl)benzyne | Partial isomerization to 1-iodo-3-(trifluoromethyl)benzene | rsc.org |
| 3-Iodopyridine | KOH, 18-crown-6, KBr, DMAc, 80 °C | 3,4-Pyridyne | Formation of a mixture of 3- and 4-bromopyridine | amazonaws.com |
Reaction Mechanisms of Halogen-Metal Exchange
Halogen-metal exchange is a fundamental transformation in organometallic chemistry, allowing for the conversion of an organic halide into an organometallic species that can react with various electrophiles. wikipedia.org For polyhalogenated heterocycles like this compound, the selectivity of this exchange is a critical issue. The reaction is typically kinetically controlled, and its rate is influenced by the stability of the resulting carbanion intermediate and the nature of the C-X bond (I > Br > Cl). wikipedia.org
The presence of an acidic proton, such as the one in the hydroxyl group of this compound, complicates the reaction, as organolithium reagents will preferentially act as a base. nih.gov A common strategy to circumvent this is to use a combination of reagents. For example, a Grignard reagent like i-PrMgCl can be used first to deprotonate the acidic hydroxyl group, forming a magnesium alkoxide. Subsequently, an organolithium reagent, such as n-BuLi, can be added to perform the selective halogen-metal exchange. nih.gov This approach prevents the consumption of the organolithium reagent by the acidic proton and can lead to highly selective metalation. nih.gov
The mechanism of lithium-halogen exchange itself is a subject of ongoing study, with evidence supporting multiple pathways, including a nucleophilic attack on the halogen atom to form an "ate-complex" intermediate and a single-electron transfer (SET) process that involves radical intermediates. wikipedia.orgprinceton.edu For aryl halides, the formation of an ate-complex, where the carbanion of the organolithium reagent attacks the halogen atom on the aromatic ring, is a widely supported mechanism. wikipedia.org
The regioselectivity of halogen-metal exchange in polyhalogenated pyridines often differs from that observed in other reactions like nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings. wuxibiology.com This divergence can be rationalized by analyzing the electronic structure of the substrate, specifically its unoccupied molecular orbitals (LUMOs). wuxibiology.combaranlab.org
For reactions like SNAr and many cross-couplings, the selectivity is often dictated by the interaction of the nucleophile's or metal catalyst's HOMO with the substrate's LUMO, with the reaction favoring the carbon atom where the LUMO lobe is largest. wuxibiology.combaranlab.org However, for halogen-metal exchange, a different quantum mechanical model appears to be operative. wuxibiology.com
Computational studies on dihalopyridines, such as the closely related 2,5-dibromopyridine, reveal that the selectivity of halogen-metal exchange correlates with specific features of higher energy unoccupied orbitals (e.g., LUMO+1, LUMO+2). wuxibiology.com These reactions appear to utilize unoccupied orbitals that exhibit a characteristic "String-of-Pearls" shape along the carbon-halogen (C-X) bond. A key feature is a large terminal lobe on the halogen atom that protrudes significantly beyond the molecule's electron density isosurface. wuxibiology.com The reaction occurs preferentially at the C-X bond that possesses the most prominent and accessible of these terminal lobes. For 2,5-dibromopyridine, analysis shows that the LUMO+2 has a large terminal lobe on the C5-Br bond, which correlates with the experimentally observed preferential metalation at the C-5 position. wuxibiology.com In contrast, SNAr and cross-coupling reactions on the same molecule occur selectively at the C-2 position, which is governed by the primary LUMO. wuxibiology.com
For this compound, a similar analysis would be required to predict the outcome of halogen-metal exchange. The relative sizes of the terminal orbital lobes on the C-2 and C-4 bromines in the relevant unoccupied molecular orbital would determine the site of metalation. This orbital-based approach provides a powerful predictive tool that explains why the selectivity of halogen-metal exchange can be insensitive to steric hindrance and can differ markedly from other substitution reactions. wuxibiology.com
| Compound | Reaction Type | Predicted Selective Position (Orbital Analysis) | Observed Selective Position | Reference |
|---|---|---|---|---|
| 2,5-Dibromopyridine | Halogen-Metal Exchange | C-5 (LUMO+2) | C-5 | wuxibiology.com |
| 2,5-Dibromopyridine | SNAr / Cross-Coupling | C-2 (LUMO) | C-2 | wuxibiology.com |
| 1,2,4-Tribromobenzene | Halogen-Metal Exchange | C-2 (LUMO+2) | C-2 | wuxibiology.com |
| 2,3-Dibromothiophene | Halogen-Metal Exchange | C-2 (LUMO+1) | C-2 | wuxibiology.com |
Advanced Spectroscopic Characterization of 2,4 Dibromopyridin 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a proton. Electronegative atoms and aromatic rings, for instance, tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). libretexts.org
For 2,4-Dibromopyridin-3-ol, the aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts. The position of the hydroxyl group and the two bromine atoms significantly influences the electron density distribution around the ring, and thus the chemical shifts of the remaining ring protons. In substituted pyridines, protons on the aromatic ring typically appear in the range of 7.0-9.0 ppm. ethernet.edu.et The specific shifts for the protons in this compound would be expected in this region, with the exact values dependent on the solvent and concentration.
| Proton | Typical Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| Pyridine Ring Protons (H-5, H-6) | 7.0 - 9.0 | Deshielding effect of the aromatic ring and electronegative nitrogen and bromine atoms. |
| Hydroxyl Proton (-OH) | Variable (typically 4.0 - 8.0, but can be broader and shift with concentration and temperature) | Hydrogen bonding, solvent effects, and temperature. |
Carbon-13 NMR (¹³C NMR) Structural Elucidation
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com The chemical shifts of these signals are influenced by the hybridization and the nature of the atoms attached to the carbon.
In this compound, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative bromine and oxygen atoms (C-2, C-3, and C-4) will be significantly deshielded and appear at higher chemical shifts compared to the other ring carbons. The chemical shifts for carbons in a pyridine ring typically fall within the 120-160 ppm range. quizlet.com
| Carbon Atom | Typical Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| C-2, C-4 (Carbons bonded to Bromine) | ~110 - 140 | Direct attachment to the electronegative bromine atom causes significant deshielding. |
| C-3 (Carbon bonded to Hydroxyl group) | ~140 - 160 | Direct attachment to the electronegative oxygen atom causes strong deshielding. |
| C-5, C-6 | ~120 - 150 | Position within the aromatic pyridine ring. |
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For a derivative of this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It is invaluable for assigning which proton is attached to which carbon. columbia.edu In the case of this compound derivatives, HSQC would link the signals of the ring protons to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. youtube.com For this compound, HMBC would show correlations from the ring protons to the carbons bearing the bromine and hydroxyl substituents, confirming their positions.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. bioanalysis-zone.comnih.gov This high accuracy allows for the determination of the elemental composition of a molecule, as the exact masses of atoms are unique. bioanalysis-zone.com For this compound (C₅H₃Br₂NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of two bromine atoms would also be evident from the characteristic isotopic pattern, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₅H₃⁷⁹Br₂NO | 250.8687 | ~50.69 |
| C₅H₃⁷⁹Br⁸¹BrNO | 252.8666 | 100.00 |
| C₅H₃⁸¹Br₂NO | 254.8646 | ~49.31 |
Elucidation of Fragmentation Pathways (e.g., Alpha Cleavage, McLafferty Rearrangements)
In the mass spectrometer, molecules can fragment in predictable ways upon ionization. acdlabs.com The analysis of these fragmentation patterns provides valuable structural information.
Alpha Cleavage: This is a common fragmentation pathway for compounds containing heteroatoms, such as the nitrogen and oxygen in this compound. It involves the breaking of a bond alpha (adjacent) to the heteroatom. libretexts.org For instance, cleavage of bonds adjacent to the pyridine nitrogen or the hydroxyl group can occur.
McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group and an accessible gamma-hydrogen. While not directly applicable to this compound itself, it is a relevant fragmentation pathway for certain derivatives that may contain such functional groups.
For halogenated pyridines, fragmentation often involves the loss of the halogen atom or a hydrogen halide molecule. kuleuven.be The fragmentation of this compound would likely show initial loss of a bromine atom, followed by further fragmentation of the pyridine ring. The stability of the resulting fragment ions dictates the observed fragmentation pattern. libretexts.org
Isotope Pattern Analysis for Bromine Content
Mass spectrometry serves as a crucial tool for the elucidation of molecular structures, and one of its most powerful applications in the study of halogenated compounds is the analysis of isotopic patterns. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). ucalgary.ca This 1:1 isotopic ratio creates a highly characteristic signature in a mass spectrum for any bromine-containing molecule or fragment. chromatographyonline.com
For a molecule containing a single bromine atom, the molecular ion region of the mass spectrum will display two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). These are referred to as the M and M+2 peaks. ucalgary.ca
In the case of this compound, which contains two bromine atoms, the isotopic pattern becomes even more distinct. The statistical probability of the distribution of ⁷⁹Br and ⁸¹Br isotopes across the two positions on the molecule results in a characteristic triplet of peaks:
M peak: Corresponds to the molecule containing two ⁷⁹Br atoms.
M+2 peak: Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br atom.
M+4 peak: Corresponds to the molecule containing two ⁸¹Br atoms.
The theoretical intensity ratio of these M, M+2, and M+4 peaks is approximately 1:2:1. savemyexams.com This signature pattern provides unambiguous evidence for the presence of two bromine atoms within the molecule. chromatographyonline.comsavemyexams.com The observation of this 1:2:1 triplet in the mass spectrum of this compound or its fragments is a definitive method for confirming its dibrominated nature. mdpi.comresearchgate.net
X-ray Crystallography
X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. uol.deuhu-ciqso.es By irradiating a single crystal with a focused beam of X-rays, a diffraction pattern of spots is produced. youtube.com The positions and intensities of these diffracted spots are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. uol.de Mathematical analysis of this pattern allows for the calculation of the unit cell dimensions and the exact coordinates of every atom in the molecule, providing unparalleled insight into its solid-state structure. uhu-ciqso.esyoutube.com
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute molecular structure of a compound in the solid state. bruker.com The technique requires a high-quality single crystal, typically with dimensions under a millimeter, which is mounted and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms. uol.debibliomed.org The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction data are collected on a detector. youtube.com
The collected data are processed to yield a model of the electron density distribution throughout the unit cell, the smallest repeating unit of the crystal lattice. uol.de From this model, the positions of individual atoms can be determined, allowing for the unambiguous assignment of the molecular connectivity, conformation, and stereochemistry. youtube.com For a molecule like this compound, SC-XRD can definitively confirm the substitution pattern on the pyridine ring and the tautomeric form present in the crystal (i.e., the pyridin-3-ol versus the pyridone form). bibliomed.org
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Once the atomic coordinates are determined via SC-XRD, precise geometric parameters of the molecule can be calculated. uol.de This includes bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes, each defined by three atoms). This data provides a detailed picture of the molecular geometry.
While a specific crystal structure for this compound is not publicly available, extensive data from the closely related isomer, 2-bromo-4-hydroxypyridine, provides valuable insight into the expected structural parameters. bibliomed.org In its crystal structure, this molecule exhibits a tautomeric equilibrium, with the proton disordered between the nitrogen and oxygen atoms. bibliomed.org The bond lengths reflect this average structure.
Table 1: Selected Bond Lengths and Angles for 2-bromo-4-hydroxypyridine Data extracted from a study on the crystal structure of 2-bromo-4-hydroxypyridine, a relevant isomer. bibliomed.org
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| C14-O14 | 1.296(2) |
| Bond Angles (°) | |
| C12-N11-C16 | 117.67(17) |
| O14-C14-C13 | 122.77(19) |
| O14-C14-C15 | 120.29(18) |
| C15-C14-C13 | 116.94(18) |
The C-O bond length of 1.296(2) Å is intermediate between a typical C-O single bond and C=O double bond, consistent with the observed tautomerism. bibliomed.org The angles within the pyridine ring are distorted from the ideal 120° of a perfect hexagon, a result of the electronic effects of the nitrogen heteroatom and the substituents. bibliomed.org Similar detailed geometric data would be expected from an analysis of this compound.
Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H···π interactions)
In the crystal structure of the related 2-bromo-4-hydroxypyridine, several key interactions are observed that stabilize the three-dimensional lattice. bibliomed.org The primary organizing force is hydrogen bonding. Due to the tautomeric nature, both N-H···O and O-H···N hydrogen bonds are present, linking the molecules into chains. bibliomed.org A significant halogen bond, a directional interaction between the bromine atom and an oxygen atom of a neighboring molecule, also plays a crucial role in linking these chains into sheets. bibliomed.org
Furthermore, π-stacking interactions between the aromatic pyridine rings of adjacent sheets and short Br···Br contacts help to stabilize the final three-dimensional structure. bibliomed.org The interplay and competition between strong hydrogen bonds and halogen bonds are critical in defining the final packing arrangement. bibliomed.orgacs.org Similar interactions, particularly O-H···N hydrogen bonding from the 3-ol group and potential Br···O or Br···N halogen bonds, would be expected to heavily influence the crystal packing of this compound. libretexts.org The presence of C-H bonds on the aromatic ring also allows for the possibility of C-H···π interactions, where a C-H bond points towards the electron-rich face of a nearby pyridine ring, further contributing to crystal stability. cdnsciencepub.commdpi.com
Table 2: Key Intermolecular Interactions in Crystalline 2-bromo-4-hydroxypyridine Data extracted from a study on the crystal structure of 2-bromo-4-hydroxypyridine, a relevant isomer, illustrating the types of interactions that stabilize the crystal lattice. bibliomed.org
| Interaction Type | Donor···Acceptor | Distance (Å) |
| Hydrogen Bond | N/O···O/N | 2.521(3) |
| Halogen Bond | Br···O | 3.0809(15) |
| π-π Stacking | Ring Centroid···Ring Centroid | 3.864 |
| Halogen-Halogen | Br···Br | 3.864 |
Computational Chemistry Studies on 2,4 Dibromopyridin 3 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and properties of medium-sized organic molecules. journalirjpac.com DFT methods are routinely used to investigate molecules like 2,4-Dibromopyridin-3-ol to predict their geometry, electronic landscape, and spectroscopic characteristics. malayajournal.org
A fundamental step in any computational study is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached.
Conformational analysis is crucial for molecules with rotatable bonds. In this compound, the primary source of conformational isomerism would be the rotation around the C-O bond of the hydroxyl group. Although the pyridine (B92270) ring itself is rigid, the orientation of the hydroxyl hydrogen can lead to different conformers. DFT calculations would be used to:
Identify all stable conformers.
Calculate their relative energies to determine the most abundant conformer at a given temperature.
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) for each conformer. For instance, studies on similar heterocyclic compounds show that the planarity and bond angles of the pyridine ring can be subtly influenced by the nature and position of substituents. acs.org
The presence of a potential intramolecular hydrogen bond between the hydroxyl group (at position 3) and the bromine atom (at position 4) or the ring nitrogen (at position 1) would be a key point of investigation, as such an interaction would significantly stabilize a particular conformer.
Frontier Molecular Orbitals (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
For this compound, an FMO analysis would reveal:
Energy Levels: The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap. A large energy gap typically implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org
Orbital Distribution: The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In a typical bromopyridine derivative, the HOMO might be localized on the pyridine ring and the bromine atoms, while the LUMO might be distributed over the aromatic system. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. imist.ma It maps the electrostatic potential onto the electron density surface, with different colors indicating various charge regions. imist.ma
Red regions (most negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these would likely be found around the electronegative nitrogen and oxygen atoms. malayajournal.orgimist.ma
Blue regions (most positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack. Positive potential is often found around the hydrogen atom of the hydroxyl group. imist.ma
Green regions represent areas of neutral potential. malayajournal.org
The MEP surface provides a comprehensive picture of the molecule's polarity and its preferred sites for intermolecular interactions. malayajournal.org
Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals of a molecule into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. numberanalytics.comq-chem.com This method is invaluable for quantitatively analyzing bonding interactions and charge transfer phenomena. numberanalytics.com
An NBO analysis on this compound would provide insights into:
Hybridization and Bonding: It would detail the hybridization of each atom and the composition of each bond (e.g., the C-Br, C-N, C-O bonds). q-chem.com
Natural Atomic Charges: NBO provides a less basis-set-dependent calculation of atomic charges compared to other methods like Mulliken population analysis. researchgate.net This would quantify the electron distribution across the molecule.
Donor-Acceptor Interactions: A key feature of NBO is the analysis of delocalization effects via second-order perturbation theory. uni-rostock.de It identifies stabilizing interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (antibonding orbitals). For example, it could quantify the delocalization of the nitrogen or oxygen lone pairs into the antibonding orbitals of the pyridine ring, which is crucial for understanding aromaticity and substituent effects. acs.orgresearchgate.net
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.govresearchgate.net
Vibrational Frequencies (IR and Raman): Theoretical calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. nih.gov For this compound, DFT would predict the frequencies and intensities of all vibrational modes. These modes would include characteristic C-Br stretching, O-H stretching, and various pyridine ring vibrations. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor (around 0.9-1.0) to improve agreement with experimental data. nist.gov
Illustrative Table of Predicted Vibrational Frequencies Disclaimer: The following data is illustrative for a molecule like this compound and is not based on actual calculations for this specific compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
| ν(O-H) | ~3400-3600 | Hydroxyl group stretching |
| ν(C-H) | ~3050-3100 | Aromatic C-H stretching |
| ν(C=C), ν(C=N) | ~1400-1600 | Pyridine ring stretching |
| δ(O-H) | ~1200-1350 | In-plane O-H bending |
| ν(C-O) | ~1150-1250 | C-O stretching |
| ν(C-Br) | ~500-700 | C-Br stretching |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. science.gov Calculations would predict the chemical shift for each unique carbon and hydrogen atom in the molecule. These predictions are highly sensitive to the molecular geometry and electronic environment, making them excellent for distinguishing between isomers or conformers. Comparing the calculated shifts with experimental spectra helps to validate the computed structure. scm.com
Quantum Chemical Calculations for Reactivity and Selectivity
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a critical parameter for predicting the reactivity and regioselectivity of chemical reactions, particularly those involving radical mechanisms or bond activation, such as in cross-coupling reactions. nih.gov
For this compound, there are two distinct C-Br bonds: one at position 2 (C2-Br) and one at position 4 (C4-Br). DFT calculations can predict the BDE for each of these bonds. A lower BDE indicates a weaker bond that is more easily cleaved. researchgate.net Studies on other halo-heterocycles have shown that C-X bond strengths are highly dependent on their position relative to the heteroatom(s). nih.gov For instance, in dichloropyrimidines, the C-Cl bonds at positions alpha to the nitrogen atoms are often calculated to be weaker than those at other positions. nih.gov A similar analysis for this compound would predict which of the two bromine atoms is more likely to be substituted in a reaction, providing valuable information for synthetic planning. nih.gov
Illustrative Table of Calculated Bond Dissociation Energies Disclaimer: The following data is illustrative for a molecule like this compound and is not based on actual calculations for this specific compound. Values are for comparison purposes only.
| Bond | Calculated BDE (kcal/mol) |
| C2-Br | 80 - 85 |
| C4-Br | 83 - 88 |
This hypothetical data suggests the C2-Br bond might be slightly weaker and therefore more reactive in certain transformations.
Transition State Characterization for Reaction Pathways
In computational chemistry, the transition state (TS) represents a critical, high-energy configuration of atoms along a reaction coordinate, corresponding to the peak of the energy barrier separating reactants from products. The characterization of these fleeting structures is fundamental to understanding reaction mechanisms, kinetics, and selectivity. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, identifying the transition states associated with key mechanistic steps is crucial.
Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This process involves locating the geometry of the transition state and calculating its energy relative to the ground states of the reactants and intermediates. The energy difference between the reactants and the transition state is the activation energy (ΔE‡ or ΔG‡), which directly governs the reaction rate.
A primary reaction pathway for dihalopyridines is the Suzuki-Miyaura cross-coupling. A critical step in the catalytic cycle of this reaction is the oxidative addition of the halo-pyridine to a palladium(0) complex. researchgate.netrsc.org Computational studies on similar dihalopyridines focus on calculating the activation barriers for the oxidative addition at each carbon-halogen bond. researchgate.net For this compound, this would involve modeling the insertion of a Pd(0) catalyst, such as Pd(PPh₃)₂, into the C2-Br and C4-Br bonds. The results of these calculations reveal which position is kinetically favored to react.
The process involves:
Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are fully optimized.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculation: The Gibbs free energies of activation (ΔG‡) for each competing pathway are determined. The pathway with the lower activation barrier is predicted to be the major reaction route.
Computational analyses on related systems show that the reaction mechanism and energy barriers are sensitive to the ligand, solvent, and the specific electronic environment of the substrate. rsc.orgnih.govnih.gov For this compound, the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom would significantly influence the activation barriers at the C2 and C4 positions.
Table 1: Representative DFT Data for Oxidative Addition Transition States This table presents hypothetical, yet plausible, data for the palladium-catalyzed oxidative addition to this compound, illustrating typical computational outputs.
| Pathway | Transition State (TS) Geometry | Imaginary Frequency (cm⁻¹) | Calculated ΔG‡ (kcal/mol) | Predicted Kinetic Outcome |
|---|---|---|---|---|
| Oxidative Addition at C2-Br | Pd partially bonded to C2 and Br | -215.4 | 18.5 | Minor Pathway |
| Oxidative Addition at C4-Br | Pd partially bonded to C4 and Br | -198.7 | 16.2 | Major Pathway |
Theoretical Insights into Regioselectivity (e.g., LUMO Analysis)
Regioselectivity—the preferential reaction at one site over another—is a cornerstone of synthetic chemistry. For molecules with multiple reactive sites like this compound, predicting the outcome of a reaction is essential. Computational chemistry offers powerful tools for this purpose, with Frontier Molecular Orbital (FMO) theory being a prominent example. masterorganicchemistry.com
FMO theory posits that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). masterorganicchemistry.comwuxibiology.com In the context of nucleophilic aromatic substitution (SNAr) or the oxidative addition step in many cross-coupling reactions, the halo-pyridine acts as the electrophile. Therefore, the characteristics of its LUMO can provide profound insights into regioselectivity.
The key principle is that a nucleophile will preferentially attack the atom in the electrophile that bears the largest coefficient (or lobe) in the LUMO. wuxibiology.com This is because a larger orbital lobe indicates a greater electron-accepting capability at that position, leading to a more favorable orbital overlap in the transition state.
For this compound, a LUMO analysis would involve:
Calculating the Molecular Orbitals: Using a suitable level of theory (e.g., DFT), the molecular orbitals of the substrate are calculated.
Visualizing the LUMO: The LUMO is visualized as a 3D map superimposed on the molecular structure.
Analyzing LUMO Coefficients: The size of the LUMO lobes on the carbon atoms attached to the bromine (C2 and C4) are compared. The carbon with the larger lobe is the predicted site of initial reaction.
The regioselectivity in this compound is determined by a complex interplay of electronic effects:
Pyridine Nitrogen: As an electron-withdrawing atom, it lowers the energy of the LUMO and activates the ring toward nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.
Bromine Atoms: These are inductively withdrawing but can also participate in resonance. Their primary role in many reactions is to act as leaving groups.
Hydroxyl Group: As a strong electron-donating group at the C3 position, it increases electron density in the ring, particularly at the ortho (C2, C4) and para (C6) positions, potentially counteracting the withdrawing effects of the nitrogen and halogens.
Computational studies on substituted 2-chloropyridines have shown that the LUMO distribution correctly predicts the site of oxidative addition. chemrxiv.orgchemrxiv.org In some cases, if the LUMO does not have significant density at the reactive sites, higher unoccupied orbitals (e.g., LUMO+1, LUMO+2) may be involved and must be analyzed. chemrxiv.org
Table 2: Principles of FMO Theory for Predicting Regioselectivity
| Orbital | Role in Reaction | Predictive Principle | Application to this compound |
|---|---|---|---|
| LUMO (Lowest Unoccupied MO) | Accepts electrons from a nucleophile/metal catalyst. | The reaction site corresponds to the atom with the largest LUMO coefficient (lobe). | Predicts the kinetically favored site (C2 vs. C4) for nucleophilic attack or oxidative addition. |
| HOMO (Highest Occupied MO) | Donates electrons to an electrophile. | The reaction site corresponds to the atom with the largest HOMO coefficient (lobe). | Predicts the site of electrophilic aromatic substitution (e.g., nitration, sulfonation). |
Tautomerism Studies (e.g., Pyridinol-Pyridone Equilibrium)
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a critical phenomenon for many heterocyclic compounds. For 3-hydroxypyridine (B118123) derivatives, the most significant equilibrium is between the pyridinol (enol) form and the pyridone (keto) form. This equilibrium can dramatically affect the molecule's chemical reactivity, physical properties, and biological activity.
Computational chemistry is an indispensable tool for studying tautomerism, as it can accurately predict the relative stabilities of tautomers and the energy barriers for their interconversion. mdpi.comscirp.org The equilibrium between this compound and its tautomer, 2,4-Dibromo-1,2-dihydro-pyridin-3-one, is investigated by calculating the change in Gibbs free energy (ΔG) for the tautomerization reaction.
The computational workflow includes:
Structural Optimization: The geometries of both the pyridinol and pyridone tautomers are optimized to find their lowest energy conformations.
Energy Calculation: High-level quantum mechanical methods (like DFT with functionals such as B3LYP or wB97X-V and extended basis sets) are used to calculate the electronic energies. wayne.eduwuxiapptec.com
Thermodynamic Corrections: Corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy are added to the electronic energies to obtain the Gibbs free energies (G) at a specific temperature.
Solvent Effects: The influence of the solvent is crucial, as the relative stability of tautomers is highly dependent on the polarity of the medium. wikipedia.orgnih.gov Polar solvents tend to stabilize the more polar tautomer. These effects are typically modeled using Polarizable Continuum Models (PCM). nih.gov
For the well-studied 2-hydroxypyridine/2-pyridone equilibrium, the pyridone form is significantly more stable in polar solvents like water, whereas the hydroxypyridine form is slightly more stable or of comparable stability in the gas phase and non-polar solvents. mdpi.comwuxiapptec.comwikipedia.org This is attributed to the larger dipole moment of the pyridone tautomer, which leads to stronger solute-solvent interactions in polar environments.
Table 3: Representative Calculated Energies for the Tautomeric Equilibrium of this compound This table presents hypothetical, yet plausible, DFT-calculated energy data for the tautomerization reaction, illustrating the expected influence of the environment.
| Tautomer | Environment | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Favored Form |
|---|---|---|---|---|
| Pyridinol Form | Gas Phase | 0.00 (Reference) | 0.00 (Reference) | Pyridinol (Slightly) |
| Pyridone Form | Gas Phase | +1.1 | +0.8 | |
| Pyridinol Form | Water (PCM) | 0.00 (Reference) | 0.00 (Reference) | Pyridone (Significantly) |
| Pyridone Form | Water (PCM) | -4.5 | -4.9 |
2,4 Dibromopyridin 3 Ol As a Versatile Synthetic Building Block
Precursor for Polyfunctionalized Pyridines
The structure of 2,4-Dibromopyridin-3-ol is primed for the synthesis of polyfunctionalized pyridines, which are key components in many pharmaceuticals, agrochemicals, and materials. uiowa.eduorgchemres.org The two bromine atoms serve as effective handles for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.neteie.gr
Research on similarly structured dihalopyridines shows that the bromine atoms at the C2 and C4 positions exhibit differential reactivity. nih.gov The C4-bromo substituent is generally more susceptible to nucleophilic substitution and certain types of cross-coupling reactions compared to the C2-bromo substituent, which is adjacent to the ring nitrogen. This inherent difference in reactivity can be exploited to achieve selective, stepwise functionalization. For instance, a Suzuki or Sonogashira coupling might be performed selectively at the C4 position under carefully controlled conditions, leaving the C2-bromine available for a subsequent, different transformation. researchgate.netbeilstein-journals.org
Furthermore, the hydroxyl group at the C3 position can be used to modulate reactivity or introduce additional functionality. It can be alkylated or acylated, or it can serve as a directing group for metallation at adjacent positions. The ability to selectively modify each of these sites allows for the systematic introduction of diverse substituents, leading to a vast library of polyfunctionalized pyridine (B92270) derivatives from a single starting material.
Table 1: Potential Transformations for the Functional Groups of this compound
| Functional Group | Position | Potential Reaction | Reagents/Catalysts | Resulting Substituent |
|---|---|---|---|---|
| Bromine | C4 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| Bromine | C4/C2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
| Bromine | C4/C2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino group |
| Bromine | C2 | Stille Coupling | Organostannane, Pd catalyst | Aryl/Alkyl group |
| Bromine | C2 | Lithiation/Substitution | n-BuLi, Electrophile | Various functional groups |
| Hydroxyl | C3 | Etherification (Williamson) | Alkyl halide, Base | Alkoxy group |
| Hydroxyl | C3 | Esterification | Acyl chloride, Base | Ester group |
| Hydroxyl | C3 | O-Arylation | Aryl halide, Cu catalyst, Base | Aryloxy group |
Utility in the Synthesis of Complex Heterocyclic Compounds
Beyond its use in creating substituted pyridines, this compound is a valuable starting point for the assembly of more complex, fused heterocyclic systems. Such scaffolds are of high interest in medicinal chemistry due to their rigid conformations and novel biological activities. frontiersin.orgnih.gov The strategic placement of its functional groups allows for the design of intramolecular reactions that can forge new rings onto the initial pyridine core.
One powerful strategy involves the formation of highly reactive pyridyne intermediates. wikipedia.org By treating a dihalopyridine with a strong base, a "pyridyne" can be generated, which can then undergo cycloaddition reactions with dienes like furan (B31954) to construct complex bicyclic structures. wikipedia.org A precursor such as this compound could potentially form a 3,4-pyridyne intermediate, opening a pathway to a variety of fused heterocycles that would be difficult to access through other means.
Alternatively, a multi-step sequence can be envisioned where the bromine atoms are first functionalized via cross-coupling reactions, introducing side chains that contain reactive groups. A subsequent intramolecular cyclization between this new side chain and one of the remaining functional groups on the pyridine ring can lead to the formation of a new fused ring. For example, introducing a propargyl group at the C4 position could be followed by an intramolecular reaction with the C3-hydroxyl group to construct a furo[3,2-c]pyridine (B1313802) ring system. This modular approach provides access to a diverse range of complex heterocyclic architectures. frontiersin.org
Table 2: Hypothetical Pathway to a Fused Heterocyclic System
| Step | Starting Material | Reaction | Reagents | Intermediate/Product | Target Ring System |
|---|---|---|---|---|---|
| 1 | This compound | Sonogashira Coupling | Propargyl alcohol, Pd/Cu catalyst | 2-Bromo-4-(3-hydroxyprop-1-yn-1-yl)pyridin-3-ol | - |
| 2 | Intermediate from Step 1 | Intramolecular Cyclization | Base (e.g., NaH) or Acid catalyst | Fused furo[3,2-c]pyridine derivative | Furo[3,2-c]pyridine |
| 3 | Intermediate from Step 1 | Reductive Amination | Amine, Reducing agent | 2-Bromo-4-(3-aminopropyl)pyridin-3-ol | - |
| 4 | Intermediate from Step 3 | Intramolecular Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Fused pyrrolo[3,2-c]pyridine derivative | Pyrrolo[3,2-c]pyridine |
Strategies for Sequential Functionalization and Diversification
The true synthetic power of this compound lies in the ability to control the sequence of reactions, allowing for the methodical and selective functionalization of its different reactive sites. chemrxiv.org This concept of sequential, or "late-stage," functionalization is a cornerstone of modern synthetic chemistry, enabling the creation of diverse molecular libraries from a common, complex core. chemrxiv.orgdiva-portal.org The distinct electronic environments of the C2 and C4 positions, combined with the option to protect or modify the hydroxyl group, provide the necessary handles for such controlled diversification.
A typical strategy would begin with the selective functionalization of the more reactive C4-bromine atom. organic-chemistry.org For example, a Kumada or Suzuki coupling reaction can be performed under conditions optimized to favor reaction at C4 while leaving the C2-bromine and C3-hydroxyl groups untouched. beilstein-journals.orgresearchgate.net The resulting 2-bromo-4-substituted-pyridin-3-ol is a valuable intermediate in its own right.
In the next step, the less reactive C2-bromine can be targeted. This might involve a different type of cross-coupling reaction that requires more forcing conditions or a different catalyst system. cas.cz Alternatively, a halogen-metal exchange (e.g., using n-butyllithium) followed by quenching with an electrophile can be used to introduce a wide range of substituents at the C2 position. researchgate.net Throughout this sequence, the C3-hydroxyl group can be left unprotected, or it can be masked with a protecting group (like a silyl (B83357) ether) to prevent interference and then deprotected at a later stage for further modification, such as etherification or esterification. This stepwise and programmable approach maximizes molecular diversity from a single, versatile starting material.
Table 3: Illustrative Sequential Functionalization Strategy
| Step | Substrate | Reagents & Conditions | Transformation | Product |
|---|---|---|---|---|
| 1 | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | Selective Suzuki coupling at C4 | 2-Bromo-4-phenylpyridin-3-ol |
| 2 | 2-Bromo-4-phenylpyridin-3-ol | TMSCl, Imidazole, DCM | Protection of hydroxyl group | 2-Bromo-3-(trimethylsilyloxy)-4-phenylpyridine |
| 3 | Product from Step 2 | n-BuLi, -78°C; then MeI | Lithiation at C2 and methylation | 2-Methyl-3-(trimethylsilyloxy)-4-phenylpyridine |
| 4 | Product from Step 3 | TBAF, THF | Deprotection of hydroxyl group | 2-Methyl-4-phenylpyridin-3-ol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
